Indolmycine

Vue d'ensemble

Description

L'indolmycine est un antibiotique naturel produit par la bactérie Streptomyces griseus ATCC 12648. Elle présente une puissante activité antibactérienne contre divers agents pathogènes, notamment Helicobacter pylori, Plasmodium falciparum et Staphylococcus aureus résistant à la méthicilline . L'this compound est particulièrement remarquable pour son inhibition sélective de la tryptophanyl-tRNA synthétase bactérienne, ce qui en fait un outil précieux pour lutter contre les bactéries résistantes aux antibiotiques .

Applications De Recherche Scientifique

Indolmycin has a wide range of scientific research applications, including:

- Chemistry: Indolmycin serves as a model compound for studying the synthesis and modification of antibiotics.

- Biology: It is used to investigate the mechanisms of bacterial resistance and the role of tryptophanyl-tRNA synthetase in protein synthesis.

- Medicine: Indolmycin is explored as a potential treatment for infections caused by antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus .

- Industry: The compound is used in the development of new antibiotics and as a tool for studying bacterial protein synthesis .

Mécanisme D'action

Target of Action

Indolmycin is a natural tryptophan analog that competes with tryptophan for binding to tryptophanyl-tRNA synthetases (TrpRS) enzymes . The primary target of Indolmycin is the bacterial tryptophanyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis within bacterial cells .

Mode of Action

Indolmycin inhibits the TrpRS enzyme by competitively binding to its active site . This prevents the enzyme from attaching tryptophan to its corresponding tRNA, which is a critical step in protein synthesis . As a result, the bacterial cell is unable to produce essential proteins, leading to its death .

Biochemical Pathways

The biosynthesis of Indolmycin involves a unique oxazolinone heterocycle . A phenylacetate-CoA ligase-like enzyme, Ind3, catalyzes an unusual ATP-dependent condensation of indolmycenic acid and dehydroarginine, driving oxazolinone ring assembly . Another enzyme, Ind6, acts as a gatekeeper to direct the outcome of this reaction . With Ind6 present, the normal pathway ensues. Without Ind6, the pathway derails to an unusual shunt product .

Pharmacokinetics

It’s known that indolmycin is produced by bacterial strains from both terrestrial and marine environments .

Result of Action

The inhibition of TrpRS by Indolmycin leads to a disruption in protein synthesis, which is lethal to the bacterial cell . Indolmycin exhibits potent antibacterial activity against human pathogens, such as Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus .

Action Environment

The action of Indolmycin can be influenced by various environmental factors. For instance, the presence of Ind6, a chaperone-like protein, is necessary for the normal biosynthetic pathway of Indolmycin . Without Ind6, the pathway derails to an unusual shunt product

Analyse Biochimique

Biochemical Properties

Indolmycin plays a crucial role in biochemical reactions by competitively inhibiting bacterial tryptophan–tRNA synthetases (TrpRSs) . This inhibition disrupts protein synthesis in bacteria, leading to their growth inhibition. The compound interacts with enzymes such as phenylacetate-CoA ligase-like enzyme Ind3, which catalyzes the ATP-dependent condensation of indolmycenic acid and dehydroarginine, driving oxazolinone ring assembly . Additionally, Ind6, a chaperone-like protein, acts as a gatekeeper to direct the outcome of this reaction .

Cellular Effects

Indolmycin affects various types of cells and cellular processes by inhibiting bacterial tryptophan–tRNA synthetases . This inhibition leads to a disruption in protein synthesis, affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes the inhibition of bacterial growth and the potential to be used as a topical treatment for staphylococcal infections .

Molecular Mechanism

The molecular mechanism of indolmycin involves its binding interactions with bacterial tryptophan–tRNA synthetases, leading to enzyme inhibition . The compound’s unique oxazolinone core is assembled by the dual action of the ATP-dependent enzyme Ind3 and the gatekeeper protein Ind6 . This assembly process is crucial for indolmycin’s antibacterial activity, as it disrupts protein synthesis in bacteria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of indolmycin change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. In vitro and in vivo studies have shown that indolmycin maintains its antibacterial activity over time, although its stability may vary depending on environmental conditions .

Dosage Effects in Animal Models

The effects of indolmycin vary with different dosages in animal models. Studies have shown that higher doses of indolmycin can lead to toxic or adverse effects, while lower doses may be effective in inhibiting bacterial growth without causing significant harm . Threshold effects observed in these studies indicate that careful dosage management is crucial for maximizing the compound’s therapeutic potential .

Metabolic Pathways

Indolmycin is involved in metabolic pathways that include the interaction with enzymes such as phenylacetate-CoA ligase-like enzyme Ind3 and the chaperone-like protein Ind6 . These interactions are essential for the compound’s biosynthesis and its antibacterial activity. The metabolic flux and metabolite levels are influenced by indolmycin’s presence, affecting the overall metabolic processes in bacteria .

Transport and Distribution

Indolmycin is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its antibacterial activity. The transport and distribution mechanisms are crucial for ensuring that indolmycin reaches its target sites within bacterial cells .

Subcellular Localization

The subcellular localization of indolmycin is directed by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms are essential for the compound’s activity and function, ensuring that it effectively inhibits bacterial tryptophan–tRNA synthetases and disrupts protein synthesis .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'indolmycine peut être synthétisée par un processus en plusieurs étapes impliquant l'utilisation de l'acide indolmycénique comme intermédiaire chiral. Les gènes de biosynthèse de Streptomyces griseus peuvent être exprimés dans Escherichia coli pour produire de l'acide indolmycénique, qui est ensuite converti en this compound par une synthèse en trois étapes système de production de coli et l'alimentation en indoles halogénés pour générer les acides indolmycéniques correspondants .

Méthodes de Production Industrielle : La production industrielle d'this compound implique généralement une fermentation utilisant Streptomyces griseus. Le processus de fermentation produit de l'this compound, qui peut être purifiée et traitée plus en profondeur pour diverses applications .

Analyse Des Réactions Chimiques

Types de Réactions : L'indolmycine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former divers dérivés ayant une bioactivité modifiée.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule d'this compound.

Substitution : Des indoles halogénés peuvent être utilisés pour produire des dérivés de l'this compound par des réactions de substitution.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les indoles halogénés sont utilisés comme substrats dans les réactions de substitution.

Principaux Produits :

- 5-Hydroxythis compound

- 5-Méthoxythis compound

- Dérivés de la fluoro-indolmycine

4. Applications de la Recherche Scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

- Chimie : L'this compound sert de composé modèle pour étudier la synthèse et la modification des antibiotiques.

- Biologie : Elle est utilisée pour étudier les mécanismes de résistance bactérienne et le rôle de la tryptophanyl-tRNA synthétase dans la synthèse des protéines.

- Médecine : L'this compound est explorée comme un traitement potentiel pour les infections causées par des bactéries résistantes aux antibiotiques, telles que Staphylococcus aureus résistant à la méthicilline .

- Industrie : Le composé est utilisé dans le développement de nouveaux antibiotiques et comme outil pour étudier la synthèse des protéines bactériennes .

5. Mécanisme d'Action

L'this compound exerce ses effets antibactériens en inhibant sélectivement la tryptophanyl-tRNA synthétase bactérienne. Cette enzyme est cruciale pour la synthèse du tryptophane, un acide aminé essentiel nécessaire à la synthèse des protéines chez les bactéries. En inhibant cette enzyme, l'this compound perturbe la synthèse des protéines, ce qui entraîne la mort des cellules bactériennes . Le cycle oxazolinone unique dans la structure de l'this compound joue un rôle clé dans son activité inhibitrice .

Comparaison Avec Des Composés Similaires

L'indolmycine est unique en raison de son inhibition sélective de la tryptophanyl-tRNA synthétase bactérienne. Parmi les composés similaires, on trouve :

- Mupirocine : Un autre antibiotique qui inhibe l'isoleucyl-tRNA synthétase.

- Acide Fusidique : Inhibe le facteur d'élongation G, perturbant la synthèse des protéines.

- Tétracycline : Se lie à la sous-unité ribosomique 30S, empêchant la synthèse des protéines .

Comparée à ces composés, la spécificité de l'this compound pour la tryptophanyl-tRNA synthétase et son activité minimale contre le microbiote humain courant en font un antibiotique précieux à spectre étroit .

Activité Biologique

Indolmycin is an antibiotic derived from the actinobacterium Streptomyces griseus and is primarily recognized for its potent inhibition of bacterial tryptophanyl-tRNA synthetases (TrpRS). This compound has garnered attention due to its diverse biological activities, particularly against various pathogens, including Staphylococcus aureus and Helicobacter pylori. This article provides a comprehensive overview of the biological activity of indolmycin, including its mechanisms, efficacy, and potential therapeutic applications.

Indolmycin functions as a competitive inhibitor of TrpRS, an enzyme critical for protein synthesis in bacteria. By mimicking the natural substrate L-tryptophan, indolmycin effectively disrupts protein translation by preventing the proper charging of tRNA with tryptophan. This inhibition leads to bacterial growth arrest and cell death.

- Competitive Inhibition : Indolmycin binds to TrpRS, blocking the enzyme's active site and preventing the attachment of tryptophan to its corresponding tRNA .

- Delayed Death Phenotype : In studies involving Plasmodium falciparum, indolmycin exhibited a delayed death effect characteristic of apicoplast inhibitors, indicating that it disrupts apicoplast segregation in parasites .

Antimicrobial Activity

Indolmycin has shown significant antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 0.5 μg/ml |

| Helicobacter pylori | 0.016 μg/ml |

| Plasmodium falciparum | Not specified in available studies |

The compound demonstrates bacteriostatic activity against both methicillin-susceptible and methicillin-resistant strains of S. aureus, comparable to other antibiotics such as fusidic acid .

Case Studies and Research Findings

- Biosynthetic Pathway Elucidation : Recent studies have successfully mapped out the biosynthetic pathway of indolmycin, revealing key enzymes involved in its production. The pathway includes a series of enzymatic reactions that convert L-arginine and tryptophan into indolmycin through intermediates like indolmycenic acid .

- Resistance Mechanisms : Research has identified spontaneous low-level resistance mechanisms in bacterial strains exposed to indolmycin. Mutants with altered TrpRS genes have been documented, highlighting the potential for resistance development in clinical settings .

- Antimalarial Potential : Indolmycin's selective inhibition of apicoplast TrpRS presents it as a promising candidate for antimalarial drug development. The compound's ability to disrupt apicoplast function in P. falciparum suggests that it could be leveraged for therapeutic use against malaria .

Propriétés

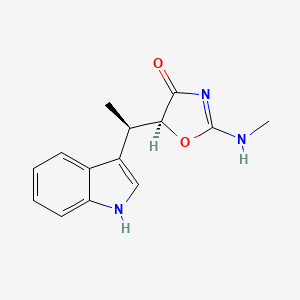

IUPAC Name |

(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-methylimino-1,3-oxazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-8(12-13(18)17-14(15-2)19-12)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,15,17,18)/t8-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTVWGDQPXCYBV-PELKAZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318549 | |

| Record name | Indolmycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21200-24-8 | |

| Record name | Indolmycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21200-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indolmycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021200248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolmycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC93U2C8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of indolmycin in bacteria?

A1: Indolmycin specifically targets bacterial tryptophanyl-tRNA synthetase (TrpRS) [, , , ].

Q2: How does indolmycin interact with TrpRS?

A2: Indolmycin acts as a competitive inhibitor of TrpRS, competing with tryptophan for binding to the enzyme [, , ]. This prevents the formation of tryptophanyl-tRNA, which is essential for protein synthesis [, ].

Q3: Does indolmycin affect eukaryotic TrpRS?

A3: Indolmycin demonstrates selectivity for bacterial TrpRS. While it effectively inhibits bacterial TrpRS, it exhibits minimal impact on the eukaryotic (rat liver) enzyme [, , ].

Q4: How does the binding of indolmycin to bacterial TrpRS differ from tryptophan binding?

A4: Crystallographic analysis of Bacillus stearothermophilus TrpRS reveals that, despite structural similarities with tryptophan, indolmycin binds to the enzyme with significantly higher affinity []. This tight binding is attributed to the indolmycin-induced positioning of a magnesium ion (Mg2+), which stabilizes a ground state Mg2+•ATP configuration and ultimately inhibits enzyme activity [].

Q5: What are the downstream effects of indolmycin inhibiting TrpRS?

A5: By inhibiting TrpRS, indolmycin disrupts protein synthesis in bacteria. This can lead to growth inhibition and, at sufficient concentrations, bactericidal activity [, , ].

Q6: Does indolmycin have other mechanisms of action in bacteria?

A6: While the primary target is TrpRS, studies have shown that indolmycin can also influence transcriptional regulation in bacteria. For instance, it was found to repress transcription at the trp promoter in Escherichia coli [].

Q7: How does indolmycin resistance emerge in bacteria?

A7: Some bacteria possess an inducible, indolmycin-resistant isoform of TrpRS encoded by the trpRS1 gene [, ]. Overexpression of this gene confers resistance to indolmycin [, , , ]. Resistance can also arise through mutations in the trpS gene, which encodes the indolmycin-sensitive TrpRS [].

Q8: What is the molecular formula and weight of indolmycin?

A8: Indolmycin has a molecular formula of C14H15N3O2 and a molecular weight of 257 g/mol [].

Q9: What are the key structural features of indolmycin?

A9: Indolmycin features an oxazolinone heterocycle, an indole ring, and a methylamino group []. Its full chemical name is (-)-2-methylamino-5-α-(3'-indolyl) ethyl-2-oxazolin-4-one [].

Q10: How is the oxazolinone ring in indolmycin biosynthesized?

A10: The oxazolinone core is assembled by the coordinated action of two enzymes: Ind3 and Ind6. Ind3, an ATP-dependent enzyme, catalyzes the unusual condensation of indolmycenic acid and dehydroarginine, leading to oxazolinone ring formation. Ind6, with its chaperone-like properties, plays a crucial role in guiding this reaction, preventing the formation of an aberrant shunt product [].

Q11: How do structural modifications affect the activity of indolmycin?

A11: Modifications to the indolmycin structure can significantly impact its activity. For instance, introducing a methoxy or hydroxy group at the 5-position of the indole ring results in more hydrophilic indolmycin derivatives with moderately increased antimicrobial activity compared to the parent compound [, ].

Q12: What is the significance of the stereochemistry of indolmycin for its activity?

A12: The levorotatory enantiomer of indolmycin, with the same absolute configuration as the naturally occurring form, is the only enantiomer exhibiting antimicrobial activity. The dextrorotatory enantiomer is inactive [].

Q13: Have any synthetic analogs of indolmycin shown improved activity?

A13: Yes, a 4″-methylated indolmycin analog, Y-13, demonstrated enhanced anti- Mycobacterium tuberculosis activity compared to the parent compound [].

Q14: What is the spectrum of antibacterial activity of indolmycin?

A14: Indolmycin exhibits activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria [, , , , , ].

Q15: How does the minimal inhibitory concentration (MIC) of indolmycin vary among bacterial species?

A15: The MIC of indolmycin is influenced by the bacterial generation time. Bacteria with shorter generation times, such as Bacillus subtilis, generally exhibit higher MICs compared to those with longer generation times, like Staphylococcus aureus [].

Q16: Does indolmycin exhibit synergy with other antibacterial agents?

A16: Studies have shown a synergistic interaction between indolmycin analog Y-13 and indole propionic acid, an allosteric inhibitor of TrpE, suggesting a potential strategy to enhance the efficacy of indolmycin-based antibiotics [, ].

Q17: Has indolmycin shown efficacy in animal models of infection?

A17: While specific details about animal models are limited in the provided research, indolmycin is noted for its potential as a topical agent for treating staphylococcal infections []. Further research is needed to fully elucidate its in vivo efficacy in various infection models.

Q18: What are the known mechanisms of resistance to indolmycin?

A18: The primary resistance mechanisms include:

Q19: Is there cross-resistance between indolmycin and other antibacterial agents?

A19: Limited information is available on cross-resistance between indolmycin and other antibiotic classes. Notably, indolmycin-resistant mutants often do not exhibit cross-resistance with mupirocin or fusidic acid, two other anti-staphylococcal agents [].

Q20: Can indolmycin resistance be induced?

A20: Yes, exposure to indolmycin can induce the expression of the trpRS1 gene, leading to resistance [, , ]. This inducible resistance highlights the need for further research into strategies to overcome this mechanism.

Q21: What are the potential applications of indolmycin?

A21: Indolmycin's primary application is as a potential antibacterial agent, particularly for topical treatment of staphylococcal infections, including those caused by MRSA []. Additionally, its derivatives, such as Y-13, hold promise as anti-tuberculosis agents [].

Q22: What are the key challenges in developing indolmycin as a therapeutic?

A22: Some of the challenges include:

Q23: What are the future directions for indolmycin research?

A23: Future research should focus on:

Q24: How can genome mining aid in the discovery of new indolmycin derivatives?

A24: Genome mining techniques can uncover novel gene clusters associated with indolmycin biosynthesis in various bacterial species []. This approach can unearth new indolmycin analogs with potentially improved activity and pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.